molecular formula C27H28N2 B14200892 1-Hexyl-2,4,5-triphenyl-1H-imidazole CAS No. 918636-33-6

1-Hexyl-2,4,5-triphenyl-1H-imidazole

Cat. No.: B14200892
CAS No.: 918636-33-6
M. Wt: 380.5 g/mol
InChI Key: HTPLITCHGRCQFU-UHFFFAOYSA-N
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Description

1-Hexyl-2,4,5-triphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a hexyl group attached to the nitrogen atom of the imidazole ring, along with three phenyl groups at positions 2, 4, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-2,4,5-triphenyl-1H-imidazole can be synthesized through a multi-component reaction involving benzoin, benzaldehyde, and ammonium acetate. The reaction typically proceeds under reflux conditions for several hours, followed by cooling and filtration to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions, often optimized for higher yields and purity. Catalysts such as copper(I) iodide can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

Scientific Research Applications

1-Hexyl-2,4,5-triphenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-2,4,5-triphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Properties

CAS No.

918636-33-6

Molecular Formula

C27H28N2

Molecular Weight

380.5 g/mol

IUPAC Name

1-hexyl-2,4,5-triphenylimidazole

InChI

InChI=1S/C27H28N2/c1-2-3-4-14-21-29-26(23-17-10-6-11-18-23)25(22-15-8-5-9-16-22)28-27(29)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3

InChI Key

HTPLITCHGRCQFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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